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1-[(2S)-pyrrolidin-2-yl]pentan-1-one

Cat. No.: B13170174
M. Wt: 155.24 g/mol
InChI Key: NCPHZQGQJXFVEC-QMMMGPOBSA-N
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Description

Contextualization within Chiral Pyrrolidine-Containing Ketones

Chiral pyrrolidine-containing ketones are a class of compounds recognized for their utility as versatile building blocks in synthesis and as core scaffolds in drug discovery. mdpi.comnih.gov The pyrrolidine (B122466) ring's non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules that can bind selectively to biological targets. nih.govresearchgate.net When combined with a ketone functional group, particularly at the C-2 position, the resulting 2-acylpyrrolidine structure becomes a key intermediate for constructing more complex molecules and a common feature in various biologically active compounds.

The academic interest in these structures is driven by several factors:

Synthetic Versatility: The pyrrolidine nitrogen can be readily functionalized, and the ketone group offers a reactive handle for a multitude of chemical transformations.

Pharmacological Relevance: The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, appearing in drugs targeting a wide range of conditions, from central nervous system disorders to viral infections. mdpi.comnih.gov

Asymmetric Catalysis: Derivatives of proline, a natural pyrrolidine, are extensively used as organocatalysts to control stereochemistry in chemical reactions.

The table below showcases several representative pyrrolidine-containing ketones that have been the subject of academic research, highlighting the diverse applications of this structural class.

Compound NameStructurePrimary Area of Research
Pyrovalerone 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-oneMonoamine uptake inhibitor; potential medication for substance abuse. researchgate.netnih.gov
α-Pyrrolidinopentiophenone (α-PVP) 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-oneSynthetic cathinone (B1664624); potent central nervous system stimulant.
(S)-Proline based ketones General structure with (S)-pyrrolidine-2-yl ketoneIntermediates in asymmetric synthesis; building blocks for pharmaceuticals. mdpi.com

Stereochemical Significance of the (2S)-Configuration

The defining structural feature of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one is the chiral center at the C-2 position of the pyrrolidine ring. The "(2S)" designation specifies the absolute configuration of this stereocenter, which has profound implications for the molecule's chemical and biological properties. In biological systems, molecular recognition is highly dependent on stereochemistry; enzymes, receptors, and other protein targets are themselves chiral and thus interact differently with enantiomers of a substrate or ligand. nih.govontosight.ai

The significance of the (2S)-configuration is rooted in several key aspects:

Natural Origin: The (2S) configuration is characteristic of the naturally occurring amino acid L-proline, which is one of the most common and cost-effective sources for building chiral pyrrolidine-containing molecules. mdpi.com Many synthetic strategies leverage the inherent chirality of L-proline to produce enantiomerically pure target compounds. mdpi.com

Biological Potency: The spatial arrangement of substituents dictated by the (2S)-configuration can lead to optimal binding with a biological target, whereas the opposite (2R)-enantiomer may be significantly less active or exhibit a completely different pharmacological profile. nih.govresearchgate.net

A clear illustration of this principle is found in the research on pyrovalerone, a close structural analog. Studies that resolved the racemic mixture of pyrovalerone demonstrated that the biological activity resides almost exclusively in one enantiomer.

Enantiomer of a Pyrovalerone AnalogBiological ActivityReference
(S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Potent inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. researchgate.netnih.govdrugs.ie
(R)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Significantly lower potency at DAT and NET compared to the (S)-isomer. researchgate.netnih.govdrugs.ie

This dramatic difference in activity underscores the critical importance of stereochemical purity in the design and study of pyrrolidine-based bioactive compounds. The (2S)-configuration in the title compound is therefore not an arbitrary detail but a crucial determinant of its potential interactions in a chiral environment.

Overview of Research Trajectories for Related Pyrrolidinyl Ketones

While specific academic literature on this compound is not extensively documented, a clear understanding of its potential research context can be gained by examining the trajectories of closely related pyrrolidinyl ketones. The primary focus of this research has been in neuropharmacology, particularly concerning compounds that act as monoamine reuptake inhibitors.

Pyrovalerone and its Analogs: A major research avenue has involved the synthesis and evaluation of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) and its derivatives. researchgate.netnih.gov These compounds were investigated as inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with much lower activity at the serotonin (B10506) transporter (SERT). nih.govdrugs.ie This selective profile prompted their exploration as potential medications for cocaine abuse, aiming to develop agents that could block the stimulant effects of cocaine at the DAT. researchgate.net This research highlighted that modifications to the phenyl ring and the alkyl chain (the pentanoyl group in pyrovalerone) could fine-tune the potency and selectivity of these inhibitors. nih.gov

α-Pyrrolidinopentiophenone (α-PVP): Another well-studied related compound is α-PVP (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one), which belongs to the synthetic cathinone class. Structurally, it is the direct analog of the title compound but with a phenyl group instead of a propyl chain attached to the carbonyl carbon. Research on α-PVP has focused on its potent psychostimulant properties, which are derived from its powerful inhibition of dopamine and norepinephrine reuptake. These studies are often conducted in the context of public health and toxicology to understand the mechanism of action and effects of novel psychoactive substances.

Synthetic Intermediates: Beyond direct pharmacological applications, chiral 2-acylpyrrolidines are valuable intermediates in organic synthesis. For example, they serve as precursors for creating more complex heterocyclic systems or for the synthesis of targeted enzyme inhibitors, such as those for neuronal nitric oxide synthase (nNOS), where the pyrrolidine scaffold is used to achieve isoform selectivity. nih.gov

The table below summarizes the research focus for these key related compounds.

Compound ClassExample StructurePrimary Research FocusKey Findings
Pyrovalerone Analogs 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-oneDopamine/Norepinephrine Reuptake Inhibitors (DNRIs) for CNS disorders and addiction treatment.The (S)-enantiomer is the more biologically active form; high potency at DAT and NET. researchgate.netnih.gov
Synthetic Cathinones 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)Neuropharmacology and toxicology of psychoactive substances.Potent stimulant effects mediated by inhibition of DAT and NET.
Chiral Building Blocks (S)-2-acetylpyrrolidineAsymmetric synthesis and medicinal chemistry.Versatile starting material for constructing enantiopure pharmaceuticals and complex molecules. mdpi.comnih.gov

This overview indicates that the research significance of a compound like this compound lies within the well-established fields of neuropharmacology and synthetic medicinal chemistry, with its specific structure offering a unique variation on a pharmacologically validated scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B13170174 1-[(2S)-pyrrolidin-2-yl]pentan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]pentan-1-one

InChI

InChI=1S/C9H17NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

NCPHZQGQJXFVEC-QMMMGPOBSA-N

Isomeric SMILES

CCCCC(=O)[C@@H]1CCCN1

Canonical SMILES

CCCCC(=O)C1CCCN1

Origin of Product

United States

Synthetic Methodologies for 1 2s Pyrrolidin 2 Yl Pentan 1 One and Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for accessing the desired (2S)-enantiomer of 2-acylpyrrolidines. These strategies create the chiral center during the reaction sequence with high fidelity.

Chiral Auxiliary Approaches for Pyrrolidinyl Ketones

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to control the stereochemical outcome. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of pyrrolidinyl ketones, auxiliaries like Evans oxazolidinones are widely used. wikipedia.org

The general process involves:

Attaching the chiral auxiliary to an achiral substrate.

Performing a diastereoselective reaction, such as alkylation or acylation, where the steric and electronic properties of the auxiliary direct the approach of the incoming reagent.

Removing the auxiliary to yield the enantiomerically enriched product.

This method is reliable and enables the synthesis of a wide array of enantiomerically pure compounds, making it a frequent choice in the early stages of drug development. wikipedia.org

Asymmetric Organocatalysis in Pyrrolidinone Synthesis

Asymmetric organocatalysis has become a powerful tool for constructing complex chiral molecules, avoiding the use of metals. nih.govunibo.it Chiral pyrrolidine (B122466) derivatives, particularly those derived from the natural amino acid L-proline, are highly effective organocatalysts for a multitude of asymmetric transformations. nih.govnih.govresearchgate.net

The pioneering work in this field demonstrated that L-proline could catalyze asymmetric intramolecular and intermolecular aldol (B89426) reactions. nih.gov This concept has been expanded significantly, with catalysts like diarylprolinol silyl (B83357) ethers, developed by Jørgensen and Hayashi, showing high efficiency in the asymmetric functionalization of aldehydes and ketones. nih.govnih.govresearchgate.net These catalysts typically operate by forming chiral enamines or iminium ions as key intermediates, which then react enantioselectively. researchgate.net For the synthesis of substituted pyrrolidines, organocatalytic methods such as [3+2] cycloadditions of azomethine ylides are particularly versatile. rsc.org

Table 1: Examples of Proline-Based Organocatalysts and Their Applications

Catalyst Family Key Intermediate Typical Reactions Catalyzed Reference
L-Proline Enamine Aldol, Mannich, Michael Additions researchgate.net
Diarylprolinol Silyl Ethers Enamine/Iminium Ion Michael Additions, α-Sulfenylation
Prolinamides Enamine (H-bonding) Aldol Reactions, Biginelli Reaction unibo.it
Pyrrolidinyl-Camphor Derivatives Enamine (Steric Control) Michael Additions mdpi.com

Enantioselective Carbon-Carbon Bond Formation at the Ketone Moiety

This strategy focuses on creating the C-C bond between the pyrrolidine ring and the pentanoyl group as the key enantioselective step. One common approach is the asymmetric addition of an organometallic reagent corresponding to the pentanoyl group (or a precursor) to an electrophilic pyrrolidine-derived species.

Palladium-catalyzed reactions have been developed for the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives. nih.gov These methods can involve the strategic generation and interception of Pd(II)-alkyl species from an initial nucleopalladation event, followed by trapping with a second nucleophile. nih.gov Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (like α,β-unsaturated ketones), which can construct the pyrrolidine ring and install multiple stereocenters simultaneously with high control. rsc.orgnih.gov

Total Synthesis Approaches Utilizing (2S)-Pyrrolidine Scaffolds as Building Blocks

A highly practical and common strategy for synthesizing 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and its analogues is to start with a readily available, enantiopure building block from the chiral pool. acs.org L-proline, a natural amino acid, is the most common and cost-effective starting material for this purpose. mdpi.comnih.gov

The synthesis begins with the chiral (2S)-pyrrolidine core already established. The synthetic task is then reduced to the functionalization of this scaffold. A typical sequence involves:

Protection of the amine: The secondary amine of the L-proline ring is usually protected (e.g., as a Boc or Cbz derivative) to prevent side reactions.

Activation of the carboxylic acid: The carboxylic acid group of proline is activated for nucleophilic attack.

Acylation: The activated carboxyl group is reacted with an organometallic reagent, such as an organolithium or Grignard reagent (e.g., butylmagnesium bromide), to form the ketone. This often proceeds via a Weinreb amide intermediate to prevent over-addition.

Deprotection: The protecting group on the nitrogen is removed to yield the final product.

This approach is advantageous because the stereochemistry is secured from the start, avoiding the need for chiral resolutions or complex asymmetric catalysis. mdpi.com

Divergent Synthesis from Chiral Precursors

Divergent synthesis is an efficient strategy to generate a library of structurally related compounds from a common intermediate. chemrxiv.orgnih.gov Starting from a chiral precursor, such as a derivative of L-proline, different reaction pathways can be employed to create a variety of analogues of this compound.

For instance, a key intermediate like N-protected (2S)-pyrrolidine-2-carboxaldehyde or a corresponding Weinreb amide can be synthesized. nih.gov This common intermediate can then be reacted with a diverse set of organometallic reagents (e.g., various alkyl, aryl, or vinyl Grignards) to produce a range of pyrrolidinyl ketones with different acyl chains. Further diversification can be achieved by modifying the pyrrolidine ring itself, for example, by introducing substituents at other positions. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. chemrxiv.org

Green Chemistry Considerations in the Synthesis of Chiral Ketones

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.gov In the synthesis of chiral ketones like this compound, several green strategies can be implemented.

Atom Economy: Asymmetric hydrogenation is a prime example of an atom-economical reaction, as it adds two hydrogen atoms to a substrate with no byproducts, making it a highly sustainable strategy for producing chiral amines and their precursors. acs.org

Biocatalysis: The use of enzymes, such as transaminases, offers a green alternative for the synthesis of chiral amines. rsc.orgacs.orgmdpi.com These enzymatic reactions often proceed with high enantioselectivity under mild conditions in aqueous media, avoiding the need for heavy metals and harsh reagents. mdpi.com Transaminases can convert a prochiral ketone into a chiral amine, which can then be acylated to form the final product. rsc.orgmdpi.com

Safer Solvents and Conditions: Efforts are made to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions. nih.gov One-pot reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. nih.gov

Table 2: Green Chemistry Approaches in Chiral Amine/Ketone Synthesis

Green Chemistry Principle Synthetic Method Advantages Reference
Atom Economy Asymmetric Hydrogenation High efficiency, minimal waste acs.org
Use of Renewable Feedstocks Synthesis from L-proline Utilizes a natural, abundant amino acid mdpi.com
Biocatalysis Enzymatic routes (e.g., Transaminases) High selectivity, mild aqueous conditions, reduced toxicity rsc.orgacs.orgmdpi.com
Safer Solvents / One-Pot Reactions One-pot chlorination/cyclization of amino alcohols Reduces intermediate isolation, solvent waste, and energy nih.gov

Advanced Spectroscopic and Structural Elucidation

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy is indispensable for determining the absolute configuration (AC) of chiral molecules in solution. nih.gov Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light, providing information that is exquisitely sensitive to the molecule's three-dimensional structure. wikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions. The ketone carbonyl group in 1-[(2S)-pyrrolidin-2-yl]pentan-1-one acts as a chromophore. The sign and magnitude of the Cotton effects (CEs) observed in the ECD spectrum are directly related to the stereochemistry of the chiral center adjacent to this chromophore. encyclopedia.pub For the (2S)-enantiomer, the spatial arrangement of the pyrrolidine (B122466) ring and the pentanoyl chain perturbs the electronic transitions of the carbonyl group, leading to a characteristic ECD spectrum. The absolute configuration is typically confirmed by comparing the experimental spectrum with quantum-mechanical calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT). acs.org A positive or negative Cotton effect in the region of the n→π* transition of the ketone (around 280-300 nm) can be correlated to the (S) configuration at the C2 position.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized infrared light corresponding to molecular vibrations. wikipedia.org VCD is a powerful tool for determining the AC of molecules, including those without strong UV-Vis chromophores. nih.gov The entire molecule contributes to the VCD spectrum, providing a rich fingerprint of its stereochemistry. The absolute configuration of this compound can be unambiguously determined by comparing its experimental VCD spectrum with the spectrum calculated for the (2S) structure. nih.gov Agreement between the signs and relative intensities of the experimental and calculated bands across the fingerprint region (e.g., 1000-1500 cm⁻¹) provides high confidence in the stereochemical assignment.

Table 1: Hypothetical Chiroptical Data for this compound
TechniqueParameterObserved ValueInterpretation
ECDCotton Effect (n→π* transition)Δε₂₉₀ = +1.2Positive CE consistent with the (2S) configuration based on empirical rules for chiral ketones and confirmed by TD-DFT calculations.
VCDKey Vibrational Bands (cm⁻¹)(+/-) pattern at 1450, 1320, 1150Specific sign pattern in the C-H bending region matches the calculated spectrum for the (2S)-enantiomer.

Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Assignment

While standard ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the basic connectivity of a molecule, advanced NMR techniques are required to establish its detailed stereochemistry. uobasrah.edu.iq For this compound, a suite of 1D and 2D NMR experiments is used to assign all proton and carbon signals and to confirm the relative and absolute configuration.

The assignment begins with standard ¹H and ¹³C spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their types (CH₃, CH₂, CH, C).

Two-dimensional NMR experiments are crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the pyrrolidine ring and the pentanoyl chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting the pentanoyl group to the C2 position of the pyrrolidine ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY can reveal correlations between the proton at the C2 stereocenter and other protons on the pyrrolidine ring, helping to define its conformation and the relative orientation of the pentanoyl substituent.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
PositionAtomδ (ppm)MultiplicityKey 2D Correlations (COSY, HMBC)
Pyrrolidine-2CH4.15mCOSY with H-3; HMBC to C-1', C-5
Pyrrolidine-3CH₂1.90-2.10mCOSY with H-2, H-4
Pyrrolidine-4CH₂1.80-1.95mCOSY with H-3, H-5
Pyrrolidine-5CH₂3.10-3.30mCOSY with H-4; HMBC to C-2
Pentanoyl-1'C=O209.5-HMBC from H-2, H-2'
Pentanoyl-2'CH₂2.55tCOSY with H-3'; HMBC to C-1', C-3', C-4'
Pentanoyl-3'CH₂1.60sextCOSY with H-2', H-4'
Pentanoyl-4'CH₂1.35sextCOSY with H-3', H-5'
Pentanoyl-5'CH₃0.92tCOSY with H-4'; HMBC to C-3', C-4'

X-ray Crystallography of Related Pyrrolidinyl Ketones and Their Salts

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of closely related structures, such as other acyl pyrrolidines or their crystalline salts, can provide invaluable insight. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined unambiguously using anomalous dispersion effects. The data obtained from a related structure can confirm the typical conformations of the 2-acylpyrrolidine moiety, such as the puckering of the five-membered ring and the relative orientation of the acyl side chain.

Table 3: Representative Crystallographic Data for a Related Pyrrolidinyl Ketone Derivative
ParameterValue
Chemical FormulaC₁₂H₁₄ClNO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.91 Å, b = 16.02 Å, c = 19.35 Å
Volume (ų)2142.5
Key Torsional Angle (C5-N-C2-C1')-175.2°
Pyrrolidine Ring ConformationEnvelope

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique used to determine the precise mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₉H₁₇NO.

In addition to providing the molecular formula, mass spectrometry provides structural information through analysis of fragmentation patterns. Upon ionization (e.g., by electron impact), the molecular ion can undergo characteristic fragmentation. For this compound, common fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring or cleavage adjacent to the carbonyl group (McLafferty rearrangement is also possible). Analyzing the masses of these fragment ions helps to confirm the connectivity of the pyrrolidine ring and the pentanoyl chain. libretexts.org

Table 4: Expected High-Resolution Mass Spectrometry Data for C₉H₁₇NO
IonFormulaCalculated Exact Mass (m/z)Interpretation
[M+H]⁺C₉H₁₈NO⁺156.1383Protonated molecular ion, confirms molecular formula.
[M-C₄H₉]⁺C₅H₈NO⁺98.0600Loss of butyl radical via cleavage alpha to the carbonyl.
[C₄H₈N]⁺C₄H₈N⁺70.0651Fragment from cleavage of the acyl group from the pyrrolidine ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Conformation and Electronic Structure of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the conformational landscape and electronic properties of this compound. The molecule's flexibility, arising from the rotatable bonds connecting the pyrrolidine (B122466) ring and the pentanoyl chain, results in multiple possible conformers.

A conformational search is typically the first step, performed using molecular mechanics or semi-empirical methods to identify low-energy structures. These initial geometries are then subjected to full geometry optimization and frequency calculations using more robust DFT methods (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G(d)). The calculations confirm that the optimized structures are true energy minima on the potential energy surface. The relative energies of these conformers can then be compared to identify the most stable, or ground-state, conformation.

Table 4.1.1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact molecule are not publicly available.

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
A-175.2°0.0075.4
B65.8°1.1512.1
C-60.1°1.458.3
D18.5°2.104.2

Beyond conformational analysis, quantum chemical calculations elucidate the electronic structure. Key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction.

Molecular Dynamics Simulations of Intermolecular Interactions and Chiral Recognition

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide profound insights into how it interacts with other molecules, which is the basis for its behavior in solution and its ability to be recognized by other chiral entities. researchgate.net

In a typical MD simulation, the molecule would be placed in a simulation box with a solvent (e.g., water) or in the presence of another molecule of interest, such as a chiral selector used in chromatography or a biological receptor. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

A key application of MD for this chiral compound is the study of chiral recognition mechanisms. researchgate.netnih.gov For instance, simulations can model the interaction between the (2S)-enantiomer and its (2R)-counterpart with a chiral stationary phase. By calculating the binding free energy for each enantiomer, it's possible to predict which one will bind more strongly, and thus be retained longer in a chromatographic separation. These binding energy calculations often reveal the specific intermolecular forces responsible for the recognition, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net

Table 4.2.1: Illustrative Interaction Energies in a Chiral Recognition Scenario This table presents hypothetical data for illustrative purposes to demonstrate the type of results obtained from MD simulations.

Interaction Type(2S)-Enantiomer Binding Energy Contribution (kcal/mol)(2R)-Enantiomer Binding Energy Contribution (kcal/mol)
Hydrogen Bonding-4.8-3.1
Van der Waals-3.5-3.3
Electrostatic-2.1-2.0
Total Binding Free Energy -10.4 -8.4

The data illustrates that a stronger hydrogen bonding interaction for the (2S)-enantiomer leads to a more stable complex and is the primary driver of chiral discrimination in this hypothetical scenario.

Prediction of Spectroscopic Properties and Chiroptical Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and confirmation. nih.gov For this compound, these predictions can serve as a reference to compare with experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Calculations are typically performed on the lowest energy conformers, and the results are averaged based on their Boltzmann populations to provide a final predicted spectrum that accounts for conformational flexibility. nih.gov

Table 4.3.1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table presents hypothetical data for illustrative purposes. TMS is used as a reference.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrrolidine C2~3.5 (multiplet)~60.0
Pentanone C1 (C=O)-~210.0
Pentanone C2~2.4 (triplet)~38.0
Pentanone C5 (CH₃)~0.9 (triplet)~14.0

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. The resulting predicted Infrared (IR) spectrum shows absorption bands corresponding to specific molecular vibrations, such as the C=O stretch of the ketone, C-N stretching of the pyrrolidine ring, and C-H stretches. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical method. researchgate.net

Chiroptical Signatures: As a chiral molecule, this compound interacts differently with left and right circularly polarized light. This property is measured by Electronic Circular Dichroism (ECD) spectroscopy. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum. mdpi.com By comparing the computationally predicted ECD spectrum for the (2S) configuration with the experimentally measured spectrum, the absolute configuration of the molecule can be unambiguously confirmed. mdpi.comarxiv.org A positive or negative Cotton effect at a specific wavelength in the ECD spectrum is a unique signature of the molecule's stereochemistry.

Computational Design and Virtual Screening of Novel Analogues

The structure of this compound can serve as a starting point, or scaffold, for the design of new molecules with potentially enhanced or novel biological activities. Computer-Aided Drug Design (CADD) techniques are central to this process. nih.gov

The process often begins with creating a virtual library of analogues by making systematic chemical modifications to the parent structure. For example, the pentyl chain could be varied in length or branched, or substituents could be added to the pyrrolidine ring.

Once a virtual library is generated, it can be screened in silico against a specific biological target, such as a protein receptor or enzyme, using molecular docking. researchgate.net Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target and estimate the binding affinity, typically as a "docking score." mdpi.com This allows for the rapid evaluation of thousands of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing.

Table 4.4.1: Illustrative Virtual Screening Results for Novel Analogues This table presents hypothetical data for illustrative purposes, showing the screening of designed analogues against a hypothetical protein target.

Compound IDModificationDocking Score (kcal/mol)Predicted Key Interactions
ParentThis compound-6.5Hydrogen bond with Ser-122
Analogue 1Replace pentyl with isobutyl-6.8Hydrogen bond with Ser-122
Analogue 2Add 4-fluoro substituent to pentyl chain-7.4Hydrogen bond with Ser-122; Halogen bond with Leu-85
Analogue 3Replace pentanoyl with benzoyl-8.1Hydrogen bond with Ser-122; Pi-pi stacking with Phe-210

This virtual screening approach significantly accelerates the discovery process by focusing resources on compounds with the highest probability of success, thereby reducing the time and cost associated with developing new chemical entities. nih.gov

Chemical Reactivity and Mechanistic Studies

Reaction Pathways and Transformation of the Ketone and Pyrrolidine (B122466) Moieties

The reactivity of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one can be understood by examining the transformations of its constituent parts.

Pyrrolidine Moiety Transformations: The secondary amine of the pyrrolidine ring is a key reactive site. It can function as a nucleophile or be converted into other functional groups. A significant pathway involves its reaction with other carbonyl compounds (aldehydes or ketones) to form a nucleophilic enamine intermediate. researchgate.netyoutube.com This is the foundational step in many proline-catalyzed reactions, where the secondary amine is essential for the catalytic cycle. researchgate.net Although this compound lacks the carboxylic acid group of proline that acts as an internal acid/base catalyst, its secondary amine can still engage in enamine formation, which can then participate in reactions like Michael additions or α-alkylations. libretexts.org

Ketone Moiety Transformations: The pentanoyl group offers several reaction avenues:

Electrophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A primary example is its reduction to a secondary alcohol using hydride reagents.

Enolate Formation: The α-protons on the methylene (B1212753) group of the pentanoyl chain are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile, capable of reacting with various electrophiles.

α-Functionalization: The position alpha to the carbonyl can undergo reactions such as amination or oxidation, often catalyzed by proline derivatives or other organocatalysts, to install new functional groups. researchgate.net

Mechanistic Probes for Chiral Induction in Reactions Involving the Compound

While specific studies employing this compound as a mechanistic probe are not extensively documented, its structure is well-suited for investigating the principles of chiral induction. The fixed (S)-stereocenter adjacent to both the amine and the ketone allows it to serve as a chiral template.

In reactions involving enolate formation from the ketone, the (2S)-pyrrolidinyl group can exert stereocontrol over the approach of an electrophile. The pyrrolidine ring can create a sterically hindered environment, forcing the electrophile to attack from the less hindered face of the planar enolate. This principle is fundamental to self-reproduction of chirality, where a pre-existing stereocenter directs the formation of a new one. acs.org

Furthermore, the compound could be used to understand reaction mechanisms in organocatalysis. By forming an enamine with a different ketone, the chiral pyrrolidine scaffold would dictate the enantioselectivity of the subsequent reaction, similar to how proline itself directs aldol (B89426) or Mannich reactions. libretexts.orgwikipedia.org The stereochemical outcome would provide insight into the transition state geometry, which is often a six-membered, chair-like structure that minimizes steric interactions. wikipedia.org

Stereospecific Transformations of the this compound Scaffold

The inherent chirality of the molecule makes it a valuable substrate for stereospecific transformations, where the existing stereocenter directs the outcome of a reaction to produce a specific stereoisomer of the product.

A prime example is the diastereoselective reduction of the ketone . The approach of a hydride reagent to the carbonyl face is influenced by the adjacent chiral pyrrolidine ring. According to established models of asymmetric induction, the reagent will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomeric alcohol over the other. The level of selectivity is highly dependent on the steric bulk of the hydride reagent.

Table 1: Plausible Diastereoselective Reduction of the Ketone Moiety
Reducing AgentProposed Major DiastereomerHypothetical Diastereomeric Ratio (d.r.)Controlling Model
Sodium borohydride (B1222165) (NaBH₄)(1R)-1-[(2S)-pyrrolidin-2-yl]pentan-1-ol60:40Felkin-Anh
Lithium aluminium hydride (LiAlH₄)(1R)-1-[(2S)-pyrrolidin-2-yl]pentan-1-ol75:25Felkin-Anh
L-Selectride®(1R)-1-[(2S)-pyrrolidin-2-yl]pentan-1-ol>95:5Felkin-Anh (Steric Approach Control)
DIBAL-H (with N-chelation)(1S)-1-[(2S)-pyrrolidin-2-yl]pentan-1-ol>90:10Cram-Chelation

Another potential stereospecific transformation is the α-alkylation of the ketone . After forming the enolate with a base, the (2S)-pyrrolidinyl group would shield one face of the nucleophilic carbon, directing an incoming alkyl halide to the opposite face, thus creating a new stereocenter with a predictable configuration.

Kinetics and Thermodynamics of Reactions Featuring the Compound

Kinetics: The rate of reactions involving this compound would be influenced by several factors. For instance, the kinetics of enamine formation at the pyrrolidine nitrogen are highly pH-dependent. The rate of enolate formation at the α-carbon depends on the strength of the base used and the temperature. Kinetic studies of proline-catalyzed aldol reactions have shown that only one molecule of the catalyst is typically involved in the rate-determining transition state, a principle that could be investigated for analogous reactions with this compound. wikipedia.org

Thermodynamics: The thermodynamic stability of products and intermediates governs the position of equilibrium. In the case of ketone reduction, the formation of the alcohol product is generally thermodynamically favorable. For enolate formation, the equilibrium lies far to the side of the ketone unless a very strong base, such as lithium diisopropylamide (LDA), is used. Computational studies, frequently used in proline catalysis research, could model the reaction pathways to determine the relative free energies of reactants, transition states, and products, thereby predicting the thermodynamic feasibility and expected product ratios for transformations of the scaffold. wikipedia.org

Table 2: Hypothetical Thermodynamic Parameters for Ketone Enolization
ParameterValue (Illustrative)Significance
ΔG° (Keto-Enol)+15 to +20 kcal/molKeto form is significantly more stable than the enol form.
pKa (α-proton)~19-20Indicates the strength of base required for complete deprotonation to the enolate.
ΔH° (Reduction)-15 to -25 kcal/molThe reduction of the ketone to an alcohol is an exothermic process.

Role in Asymmetric Catalysis and Organocatalysis

1-[(2S)-Pyrrolidin-2-yl]pentan-1-one as a Chiral Organocatalyst Scaffold

A thorough review of scientific literature reveals a notable absence of studies employing this compound as a direct organocatalyst for asymmetric reactions such as Aldol (B89426) and Michael additions. The likely reason for this lies in its fundamental chemical structure.

Design Principles for Catalytic Activity and Enantioselectivity

The efficacy of the most prominent pyrrolidine-based organocatalysts, such as proline and its derivatives, hinges on the presence of a secondary amine. unibo.it This functional group is essential for the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde), which is the first step in the catalytic cycle for many aldol and Michael reactions. nih.gov

In the case of this compound, the pyrrolidine (B122466) nitrogen is acylated to form a tertiary amide. This structural modification prevents it from reacting with carbonyl compounds to form the requisite enamine intermediate, thus rendering it inactive for this catalytic pathway. The design of effective pyrrolidine catalysts often involves maintaining the secondary amine for enamine formation while modifying other parts of the molecule, such as the C-2 substituent, to provide steric hindrance and/or secondary interactions (like hydrogen bonding) that control the facial selectivity of the electrophile's approach. unibo.itmdpi.com

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael)

Consistent with the mechanistic limitations described above, there are no documented applications of this compound as a catalyst for asymmetric Aldol, Michael, or similar carbon-carbon bond-forming reactions. The focus of research has been on derivatives that retain the key secondary amine functionality.

Enantioselective Methodologies Facilitated by Pyrrolidine Derivatives as Chiral Catalysts

In contrast to the N-acylated variant, the broader class of chiral pyrrolidine derivatives has been extensively and successfully used to catalyze a wide array of enantioselective reactions. Since the seminal reports on the use of L-proline for intermolecular aldol reactions, the pyrrolidine motif has been recognized as a "privileged" scaffold in organocatalysis. unibo.itnih.gov

Key methodologies include:

Direct Asymmetric Aldol Reactions: Proline and diarylprolinol silyl (B83357) ethers are highly effective catalysts for the reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantioselectivity. nih.govnih.gov

Asymmetric Michael Additions: Pyrrolidine-based catalysts, often featuring bulky substituents or additional functional groups like thioureas or sulfonamides, promote the conjugate addition of ketones and aldehydes to nitroolefins and enones. nih.govrsc.orgdoi.org These reactions yield γ-nitrocarbonyl compounds, which are versatile synthetic intermediates, with excellent diastereo- and enantioselectivity. rsc.org

Asymmetric Mannich Reactions: These catalysts facilitate the three-component reaction of an aldehyde, a ketone, and an amine to produce chiral β-amino carbonyl compounds.

Asymmetric Diels-Alder Reactions: Imidazolidinones, which can be derived from amino acids, and other pyrrolidine-based catalysts are used to control the stereochemical outcome of [4+2] cycloadditions. unibo.it

The success of these catalysts stems from their ability to form well-defined transition states where the chiral scaffold effectively shields one face of the reactive intermediate, directing the approach of the electrophile to the other. nih.gov

Catalytic Performance of Selected Pyrrolidine Derivatives in the Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
Pyrrolidine-carbamate derivative>99:1>9996
Bifunctional pyrrolidine catalyst98:299~100
Pyrrolidine with bulky C2 substituent70:3068 (syn)95-99
Prolinamide-sulfonamide>99:1>9981

This table presents representative data from various studies to illustrate the effectiveness of different pyrrolidine-based catalysts and is not an exhaustive list. nih.govrsc.orgdoi.org

Mechanistic Insights into Organocatalytic Cycles Involving Pyrrolidine Scaffolds

The primary catalytic cycle for many reactions involving pyrrolidine-based secondary amine catalysts is the enamine cycle . The key steps are:

Enamine Formation: The chiral secondary amine catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate, with the loss of a water molecule.

Nucleophilic Attack: The enamine, which is a more reactive nucleophile than the corresponding enol or enolate, attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which dictates the facial selectivity of the attack. For example, bulky groups at the C-2 position can effectively block one face of the enamine.

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed by water (the same molecule eliminated in the first step) to release the functionalized product and regenerate the chiral catalyst, allowing it to re-enter the catalytic cycle.

In many bifunctional pyrrolidine catalysts, a second functional group (e.g., a carboxylic acid, amide, or thiourea) plays a crucial role. nih.gov This group can activate the electrophile through hydrogen bonding, orienting it in the transition state and further enhancing both reactivity and stereoselectivity. researchgate.net This dual activation model, where the amine activates the nucleophile and another group activates the electrophile, is a key principle in the design of highly efficient organocatalysts. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

SAR of Pyrrolidine-Ketone Structural Motifs

The pyrrolidine-ketone core is a privileged structure in the development of bioactive compounds. The spatial arrangement of the nitrogen atom, the carbonyl group, and the chiral center at the 2-position of the pyrrolidine (B122466) ring allows for specific interactions with biological macromolecules.

Modifications to the pentan-1-one chain of pyrrolidine-ketone analogs have a significant impact on their biological activity. Studies on related compounds, such as the monoamine uptake inhibitor pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), have shown that alterations to the group attached to the carbonyl can dramatically influence potency and selectivity.

In a series of pyrovalerone analogs, the substitution pattern on the aromatic ring, which replaces the pentyl chain in this case, was found to be a key determinant of activity at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The lead compound, with a 4-methylphenyl group, was a potent inhibitor. The introduction of different substituents on this aromatic ring led to a range of activities, highlighting the importance of this part of the molecule for molecular interactions. For instance, analogs with a 1-(3,4-dichlorophenyl) group or a 1-naphthyl group were among the most potent DAT/NET selective compounds. nih.govnih.gov

While direct modifications of the pentyl chain of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one are less explored in the provided literature, the principles from related aromatic ketone analogs suggest that the size, electronics, and hydrophobicity of the group attached to the carbonyl are critical for binding. The ketone group itself is often crucial for stabilizing the ligand-receptor complex. bohrium.com

Table 1: Impact of Aromatic Ring Substitution in Pyrovalerone Analogs on Monoamine Transporter Inhibition

Compound Aromatic Substitution DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM)
4a 4-Methylphenyl 16.3 49.6 >10,000
4t 1-Naphthyl 6.5 11.2 >10,000
4u 3,4-Dichlorophenyl 3.1 10.6 >10,000

Data synthesized from studies on pyrovalerone analogs. nih.govnih.gov

Substitutions on the pyrrolidine ring are fundamental to the enantioselectivity and binding affinity of these ligands. The chirality of the pyrrolidine scaffold plays a crucial role in orienting substituents for optimal interaction with the chiral binding pockets of biological targets. nih.gov

For pyrovalerone analogs, it was determined that the (S)-enantiomer is the more biologically active form. nih.govdrugs.ie This underscores the importance of the stereochemistry at the 2-position of the pyrrolidine ring for proper alignment within the binding site of monoamine transporters.

Furthermore, studies on other chiral ligands have demonstrated that substitutions at other positions on the pyrrolidine ring can significantly impact enantioselectivity. For example, replacing aryl groups at the 2 and 5-positions of a C2-chiral pyrrolidine with cyclohexyl groups resulted in lower enantioselectivity in gold(I)-catalyzed reactions. nih.gov In another study, it was found that alkyl substitutions at the 5-position of an imidazolidin-4-one ring, a related heterocycle, were crucial for high enantioselectivity. beilstein-journals.org The absence of such substitutions on a pyrrolidine ring in a similar ligand led to a significant decrease in enantioselectivity, suggesting that these groups play a key role in defining the chiral environment of the catalyst or ligand. beilstein-journals.org

The nitrogen atom of the pyrrolidine ring is also a critical point for modification and interaction. Its basicity and the steric bulk of its substituents can influence binding and activity. The amide N–H in some prolinamide-based organocatalysts has been shown to be crucial for their function. nih.gov

Ligand Design Strategies Inspired by this compound Analogues

The pyrrolidine-ketone scaffold has inspired the design of ligands for various targets, most notably as monoamine uptake inhibitors and ligands for FK506-binding proteins (FKBPs).

Monoamine Uptake Inhibitors: The design of pyrovalerone analogs as selective inhibitors of DAT and NET is a prime example. nih.govnih.gov The strategy involved synthesizing an array of 2-aminopentanophenones to explore the SAR. This work led to the identification of compounds with high affinity for DAT and NET, but with little effect on the serotonin (B10506) transporter (SERT). nih.govdrugs.ie These selective inhibitors are being investigated as potential medications for cocaine abuse. drugs.ie

FKBP12 Ligands: The immunosuppressant drugs FK506 and rapamycin, which bind to FKBP12, contain a pipecolate moiety, which is structurally related to the proline (pyrrolidine-2-carboxylic acid) core of this compound. frontiersin.orgnih.gov The design of novel FKBP12 ligands has often started from the crystal structure of the FKBP12-FK506 complex. bohrium.comnih.gov Strategies have focused on retaining the key interactions of the pipecolinyl α-ketoamide portion while simplifying the rest of the molecule to remove immunosuppressive effects and potentially enhance neurotrophic activity. nih.gov This has led to the development of smaller, synthetic ligands with high affinity for FKBP12. semanticscholar.org

Computational Approaches to Ligand-Receptor Interaction Prediction and Molecular Docking

Computational methods are indispensable tools for understanding and predicting the interactions between ligands like this compound analogs and their biological targets. These approaches help in visualizing binding modes, predicting binding affinities, and guiding the design of new, more potent, and selective molecules.

Molecular Docking: This is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. Docking algorithms explore various conformations of the ligand within the binding site and use scoring functions to estimate the binding affinity. This method has been applied to a wide range of targets, including G protein-coupled receptors (GPCRs) and enzymes, to identify potential lead compounds. nih.gov For pyrrolidine-containing compounds, docking studies can elucidate how different substituents on the pyrrolidine ring and the ketone chain interact with specific amino acid residues in the binding pocket. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR can predict the potency of novel analogs before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, simulating the movement of atoms over time. nih.gov This allows for the assessment of the stability of the binding mode predicted by docking and can reveal important information about the flexibility of both the ligand and the receptor upon binding. plos.org

These computational approaches, often used in combination, facilitate a more rational and efficient drug discovery process, enabling the design of ligands with optimized interactions and desired biological profiles. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current laboratory syntheses of N-acylpyrrolidines often rely on the acylation of proline or its derivatives. While effective, these methods can involve multi-step processes and the use of reagents that are not environmentally benign. Future research should focus on developing more efficient and sustainable synthetic pathways to 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

Key research objectives in this area include:

Biocatalytic Synthesis: Employing enzymes, such as lipases or acylases, to catalyze the amidation of (S)-proline derivatives with pentanoic acid or its esters. This approach offers high selectivity and mild reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can enhance safety, improve yield, and allow for easier scalability compared to traditional batch methods. rsc.org

Green Solvents and Reagents: Investigating the use of bio-based solvents and sustainable coupling reagents, such as propylphosphonic anhydride (T3P), to minimize the environmental impact of the synthesis. nih.gov

One-Pot Procedures: Designing one-pot reactions starting from readily available precursors, such as converting levulinic acid (a biomass-derived platform chemical) and an amine source directly into N-substituted pyrrolidone structures, which could be adapted for this specific compound. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesResearch Challenges
Traditional AcylationEstablished methodology, reliable.Use of hazardous reagents, potential for waste generation.
BiocatalysisHigh enantioselectivity, mild conditions, environmentally friendly.Enzyme stability and cost, optimization of reaction media.
Flow ChemistryImproved safety and scalability, precise control over parameters.Initial setup cost, potential for clogging with solids.
Sustainable ReagentsReduced environmental impact, alignment with green chemistry principles. rsc.orgReagent availability and cost, reaction optimization.

Exploration of Diverse Catalytic Applications Beyond Traditional Asymmetric Reactions

The pyrrolidine (B122466) motif is a privileged structure in organocatalysis, most notably in catalysts like proline and diarylprolinol silyl (B83357) ethers that activate substrates through enamine or iminium ion formation. researchgate.netnih.gov While this compound lacks the free secondary amine or carboxylic acid of proline, its tertiary amide structure and chiral backbone could be exploited in other catalytic roles.

Future avenues for catalytic exploration include:

Lewis Base Catalysis: Investigating its potential as a chiral Lewis base catalyst, where the amide oxygen could coordinate to electrophiles, in reactions such as allylation, cyanation, or cycloadditions. acs.org

Hydrogen Bond Donor Catalysis: While the amide itself is a weak hydrogen bond donor, modifications to the pentanoyl chain to include stronger hydrogen-bonding moieties could create novel bifunctional catalysts.

Phase-Transfer Catalysis: Exploring its utility as a chiral phase-transfer catalyst, where the pyrrolidine scaffold could induce asymmetry in reactions between immiscible phases.

Synergistic Catalysis: Using this compound as a chiral ligand in combination with a metal catalyst, potentially leading to novel reactivity and selectivity in a wide range of transformations.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new catalysts. nih.govresearchgate.net Applying these methods to this compound could accelerate its development and application.

Specific areas for computational investigation are:

Conformational Analysis: Performing detailed conformational analysis to understand the preferred three-dimensional structures and how the pentanoyl group influences the puckering of the pyrrolidine ring. This is crucial for predicting its behavior as a ligand or catalyst. researchgate.net

Mechanism Elucidation: Using DFT to model transition states for potential catalytic cycles, which would provide insight into the origins of stereoselectivity and guide the rational design of more effective derivatives. masjaps.comindexcopernicus.com

Property Prediction (QSAR/QSPR): Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of novel derivatives based on their structure. frontiersin.org This would enable virtual screening and prioritization of synthetic targets.

Table 2: Potential Computational Research Projects
Research AreaComputational MethodObjective
Catalyst DesignDensity Functional Theory (DFT)Model transition states to predict enantioselectivity and reaction barriers. researchgate.net
Ligand-Receptor BindingMolecular DockingPredict binding modes and affinities to biological targets. nih.gov
Physicochemical PropertiesQSPR ModelingPredict properties like solubility, lipophilicity, and stability.

Integration of this compound into Complex Polyketide or Alkaloid Synthesis

The pyrrolidine ring is a core structural motif in a vast number of biologically active natural products, including many alkaloids. nih.govwikipedia.org The synthesis of these complex molecules often requires chiral building blocks to install stereocenters correctly. This compound could serve as a valuable chiral starting material or intermediate in the synthesis of such natural products.

Future research should explore:

As a Chiral Auxiliary: Using the (2S)-pyrrolidine moiety to direct stereoselective reactions on the pentanoyl side chain, which could then be cleaved and elaborated into a more complex fragment.

As a Synthetic Precursor: Developing methods to functionalize the pyrrolidine ring or the side chain to access key intermediates for the total synthesis of pyrrolidine and pyrrolizidine alkaloids. nih.gov For example, selective reduction of the amide followed by further transformations could lead to substituted pyrrolidines that are precursors to alkaloids like hygrine or cuscohygrine. nih.gov

Incorporation into Polyketide Chains: Investigating its use as a nitrogen-containing starter or extender unit in hybrid polyketide-nonribosomal peptide synthesis, potentially leading to novel analogues of existing natural products.

Investigation of Emerging Biological Activities through Chemical Probe Development and Target Identification

Many pyrrolidine-containing molecules exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. frontiersin.orgnih.govnih.gov The specific structure of this compound has not been systematically evaluated for its biological potential. A focused research program could uncover novel therapeutic applications.

A strategic approach would involve:

Phenotypic Screening: Screening the compound against a diverse array of cell lines and disease models (e.g., cancer, neurodegeneration, infectious diseases) to identify any interesting phenotypic effects. nih.gov

Chemical Probe Development: If a biological activity is identified, the structure can be modified to create chemical probes. researchgate.net This involves synthesizing derivatives with tags (e.g., biotin, fluorescent dyes, or clickable handles like alkynes) to facilitate target identification.

Target Identification and Validation: Using techniques such as affinity chromatography or activity-based protein profiling with the developed chemical probes to isolate and identify the specific protein(s) that the compound interacts with. nih.gov Subsequent genetic or pharmacological studies would then be required to validate the target and elucidate the mechanism of action.

Table of Compounds

Compound Name
This compound
(S)-proline
Pentanoyl chloride
Pentanoic acid
Propylphosphonic anhydride (T3P)
Levulinic acid
Diarylprolinol silyl ether
Hygrine
Cuscohygrine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, and how can stereochemical control be achieved during synthesis?

  • Methodological Answer : Stereochemical control is critical for synthesizing the (2S)-pyrrolidinyl configuration. As demonstrated in the preparation of related pyrrolidine derivatives (e.g., talabostat in ), enantioselective methods such as chiral auxiliary-assisted alkylation or enzymatic resolution can be employed. For ketone formation, nucleophilic acyl substitution or Grignard reactions with chiral catalysts (e.g., Evans’ oxazaborolidines) may ensure retention of stereochemistry. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is recommended to verify enantiomeric purity .

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic techniques?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and liquid chromatography-quadrupole time-of-flight (LC-QTOF) for non-volatile byproduct analysis, as applied to structurally similar pyrrolidinophenones (). Quantify purity using HPLC with a polar stationary phase (e.g., C18) and UV detection at 254 nm. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and absence of diastereomers .

Advanced Research Questions

Q. How can discrepancies in mass spectral data for pyrrolidinophenone derivatives be resolved under varying ionization conditions?

  • Methodological Answer : Electrospray ionization (ESI) and electron ionization (EI) modes often yield differing fragmentation patterns. For example, ESI may emphasize protonated molecular ions ([M+H]⁺), while EI generates extensive fragmentation (e.g., cleavage of the pyrrolidine ring, as seen in ). To reconcile data, perform tandem MS (MS/MS) with collision-induced dissociation (CID) under standardized energy levels. Compare results against reference libraries (e.g., NIST Chemistry WebBook in ) and validate using high-resolution mass spectrometry (HRMS) to confirm empirical formulas .

Q. What strategies are effective for resolving stereoisomerism in pyrrolidinyl ketones using crystallographic or computational methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute stereochemical assignment, as applied to (2R,3R)-configured ketones in . For dynamic systems, employ density functional theory (DFT) calculations to model rotational barriers and predict stable conformers. Pair with variable-temperature NMR to observe diastereotopic splitting and confirm computational predictions .

Q. How should researchers design experiments to address conflicting solubility or stability data reported for pyrrolidinophenones in non-biological matrices?

  • Methodological Answer : Conflicting solubility/stability data may arise from solvent polarity or pH variations. Design a matrix of conditions (e.g., aqueous buffers, organic solvents) and use ultraviolet-visible (UV-Vis) spectroscopy to track degradation kinetics. For stability, conduct accelerated aging studies (40°C/75% RH) with periodic LC-MS analysis. Cross-reference with forensic protocols for designer drugs (), which emphasize controlled environmental parameters and validated reference standards .

Q. What analytical workflows are recommended for distinguishing this compound from structurally similar novel psychoactive substances (NPS)?

  • Methodological Answer : Use a tiered approach:

Screening : FT-IR or Raman spectroscopy for rapid functional group identification.

Confirmation : LC-QTOF with isotopic pattern matching and database alignment (e.g., SWGDRUG or NPS Discovery libraries).

Differentiation : Compare retention times and MS/MS spectra against analogs like α-PiHP () or TH-PVP (), focusing on substituent-specific fragments (e.g., m/z 84 for pyrrolidine ring cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.